molecular formula C25H34O6 B582707 Budesonide-d6 CAS No. 1134189-63-1

Budesonide-d6

Cat. No.: B582707
CAS No.: 1134189-63-1
M. Wt: 436.578
InChI Key: VOVIALXJUBGFJZ-USIGUGKCSA-N
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Description

Budesonide-d6 is a deuterated form of budesonide, a synthetic nonhalogenated glucocorticoid. Budesonide is widely used for its anti-inflammatory and immunosuppressive properties, particularly in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of budesonide due to its stable isotopic labeling.

Mechanism of Action

Target of Action

Budesonide, the parent compound of Budesonide-d6, primarily targets the Glucocorticoid Receptor (GR) . This receptor is a part of the nuclear receptor family and is widely expressed in almost all cells of the body. The activation of GR leads to the regulation of genes controlling inflammation, immune response, and various other physiological processes .

Mode of Action

It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation . It is also known to be retained within cells, allowing for a once-daily treatment regimen in certain patient groups .

Biochemical Pathways

Budesonide affects multiple biochemical pathways. It is known to modify B-cell survival factors and biomarkers of lymphocyte activation . It also impacts mucosal homing, which is the process by which immune cells are directed to the mucosal tissues where they carry out their protective functions . Furthermore, it has been shown to reprogram energy metabolism in certain conditions .

Pharmacokinetics

Budesonide exhibits rapid absorption after inhalation, with a plasma half-life of approximately 2 to 3.6 hours . It is highly protein-bound and undergoes extensive first-pass hepatic metabolism, primarily by the CYP3A4 enzyme, to two metabolites: 16 alpha-hydroxyprednisolone and 6 beta-hydroxybudesonide . These metabolites have less than 1% of the activity of the parent compound . Budesonide is primarily excreted in the urine as metabolites .

Result of Action

The molecular and cellular effects of Budesonide’s action are diverse. It has been shown to promote airway epithelial barrier integrity following double-stranded RNA challenge . It also has anti-proliferative effects on certain cancer cells when in a three-dimensional environment .

Action Environment

The environment can significantly influence the action of Budesonide. For instance, a three-dimensional environment can sensitize certain cancer cells to the anti-proliferative effect of Budesonide . Moreover, the drug’s first-pass metabolism and pharmacokinetic profile significantly lower its systemic bioavailability, making it more effective in the gut, which is beneficial for treating conditions like inflammatory bowel disease .

Biochemical Analysis

Biochemical Properties

Budesonide-d6, like its parent compound Budesonide, plays a significant role in biochemical reactions. It interacts with various biomolecules, including enzymes and proteins, to exert its effects . This compound is metabolized by CYP3A to its 2 major metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone . These interactions are crucial for its anti-inflammatory properties.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in pancreatic cancer cells, Budesonide has been shown to reduce cell proliferation . In inflammatory bowel disease, Budesonide has been shown to reduce inflammation and improve symptoms .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound, like Budesonide, works by inhibiting the pathways that lead to inflammation. It suppresses the release of inflammatory mediators and cytokines . It also induces changes in gene expression, leading to the production of anti-inflammatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that this compound shows a high degree of stability, with minimal degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies, demonstrating its sustained anti-inflammatory action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that this compound can effectively treat inflammatory conditions in dogs at a dosage of 3 mg/m2 . The effects can vary, and high doses may lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by CYP3A to its 2 major metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone . These metabolites are then further processed by the body’s metabolic machinery .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner similar to Budesonide . It is designed to target specific areas of the body, depending on its form of administration. For instance, when inhaled, it targets the lungs and airways, making it effective for conditions like asthma .

Subcellular Localization

Given its similarity to Budesonide, it is likely that it may also be localized to specific compartments or organelles within the cell based on targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of budesonide involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of perchloric acid as a catalyst. This reaction occurs in a solvent such as 1,4-dioxane and results in a mixture of two epimers . The reaction is typically carried out at low temperatures (0–5°C) to ensure the desired conversion of epimers .

Industrial Production Methods: Industrial production of budesonide has evolved to include continuous flow processes, which are more cost-effective and environmentally friendly compared to traditional batch processes. These methods optimize parameters such as flow rate, temperature, residence time, and solution volumes to achieve the desired molar ratio of budesonide epimers . This continuous flow process can be readily scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions: Budesonide undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reactions involve the modification of its glucocorticoid structure to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of budesonide include oxidizing agents, reducing agents, and catalysts such as perchloric acid. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the chemical reactions of budesonide include its epimers and various metabolites. These products are often analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine their structure and concentration .

Comparison with Similar Compounds

Budesonide is often compared to other inhaled corticosteroids such as beclomethasone dipropionate, fluticasone propionate, and mometasone furoate. While all these compounds share similar anti-inflammatory properties, budesonide is unique in its rapid intraluminal dissolution and faster airway and systemic uptake rates . This results in a more rapid onset of action and a favorable efficacy/safety profile. Additionally, budesonide’s reversible esterification to intracellular fatty acids prolongs its airway efficacy, distinguishing it from other corticosteroids .

List of Similar Compounds:
  • Beclomethasone dipropionate
  • Fluticasone propionate
  • Mometasone furoate
  • Ciclesonide

Properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-15,17,19,19-tetradeuterio-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i6D2,8D,10D,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVIALXJUBGFJZ-USIGUGKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C[C@@]2([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC(C2=C(C1=O)[2H])([2H])[2H])C[C@@H]5[C@]4(OC(O5)CCC)C(=O)C([2H])([2H])O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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